molecular formula C16H12BrN3O2 B13920542 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile

6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13920542
M. Wt: 358.19 g/mol
InChI Key: OHVPXHOAAUMTIF-UHFFFAOYSA-N
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Description

6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is a chemical compound with the molecular formula C15H10BrN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and photonics.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
  • 6-Bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carbonitrile
  • 4-Bromo-6-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile

Uniqueness

6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to the presence of the 4-[(4-methoxyphenyl)methoxy] group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced biological activity and selectivity .

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

6-bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C16H12BrN3O2/c1-21-14-4-2-11(3-5-14)10-22-15-6-13(17)9-20-16(15)12(7-18)8-19-20/h2-6,8-9H,10H2,1H3

InChI Key

OHVPXHOAAUMTIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CN3C2=C(C=N3)C#N)Br

Origin of Product

United States

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